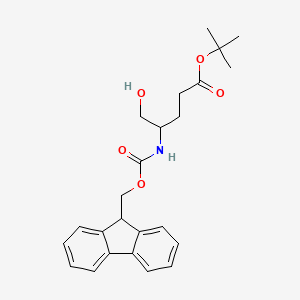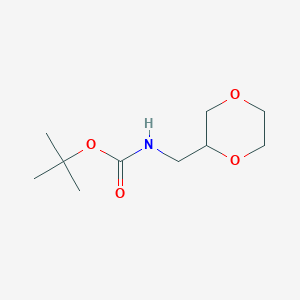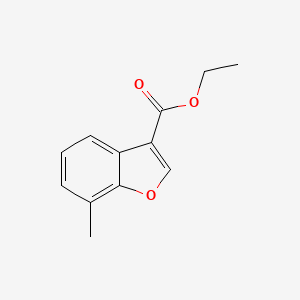
4-Methylisothiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylisothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group at the 4-position and a nitrile group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazole-5-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylisothiazole with cyanogen bromide can yield this compound . Another method involves the use of thiazole derivatives as starting materials, which undergo cyclization and subsequent functionalization to introduce the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production. Ultrasonic irradiation has also been explored as a method to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylisothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted isothiazoles depending on the reagents used.
Applications De Recherche Scientifique
4-Methylisothiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Methylisothiazole-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfur and nitrogen atoms in the ring also contribute to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 3-Methylisothiazole
- 5-Methylisothiazole
- Isothiazole-5-carbonitrile
- Benzisothiazole derivatives
Comparison: 4-Methylisothiazole-5-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the isothiazole ring. This combination enhances its reactivity and potential for diverse applications compared to other isothiazole derivatives. The nitrile group, in particular, provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H4N2S |
|---|---|
Poids moléculaire |
124.17 g/mol |
Nom IUPAC |
4-methyl-1,2-thiazole-5-carbonitrile |
InChI |
InChI=1S/C5H4N2S/c1-4-3-7-8-5(4)2-6/h3H,1H3 |
Clé InChI |
KWVUYJWDBBONEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)

![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)

![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)

![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)


![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)

